Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family, characterized by its unique bicyclic structure. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The benzofuran scaffold is known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial effects.
This compound can be synthesized from natural precursors or through various synthetic pathways. It falls under the classification of organic compounds, specifically as an ester derived from a benzofuran carboxylic acid. Benzofurans are recognized for their presence in numerous natural products and their potential therapeutic applications.
The synthesis of methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate typically involves several steps:
For example, one study reported the synthesis of methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate through refluxing a mixture of starting materials in acetone with potassium carbonate as a base, achieving a yield of 78% .
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate features a bicyclic structure composed of a benzene ring fused to a furan ring. The molecular formula is , with a molar mass of approximately 220.22 g/mol.
Nuclear magnetic resonance (NMR) spectroscopy is commonly used to elucidate the structure, providing insights into the hydrogen environments within the molecule .
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate can participate in various chemical reactions:
In one study, halogenation reactions were performed using bromine or N-bromosuccinimide (NBS) to yield bromo derivatives of the compound .
The mechanism of action for methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate largely depends on its biological interactions:
Studies have indicated that modifications on the benzofuran structure can significantly influence its pharmacological profile .
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate exhibits several notable physical and chemical properties:
Spectroscopic methods such as infrared (IR) spectroscopy provide information on functional groups present in the molecule, while mass spectrometry can confirm molecular weight .
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate has potential applications in various scientific fields:
Research continues to explore new derivatives and their respective biological activities, highlighting the importance of this compound in drug discovery .
The benzofuran scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused benzene and furan ring. This configuration confers unique electronic properties and topological versatility critical for molecular recognition processes. The 5-methyl-2,3-dihydro variant possesses a partially saturated furan ring, enhancing conformational rigidity and reducing metabolic susceptibility compared to fully aromatic benzofurans [4] [6]. This specific geometry facilitates precise interactions with biological targets, particularly enzymes and receptors involved in disease pathways. The scaffold's planarity allows for π-π stacking with aromatic residues in binding pockets, while the oxygen atom serves as a hydrogen bond acceptor—features leveraged in rational drug design [4].
The introduction of a carboxylate ester at the C3 position (as in Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate) creates a multifunctional pharmacophore. This ester group enhances membrane permeability while serving as a synthetic handle for bioisosteric replacements or prodrug derivatization. The C5 methyl group contributes to hydrophobic interactions within target binding sites, with crystallographic studies indicating enhanced van der Waals contacts in enzyme pockets [5] . These structural attributes collectively enable the optimization of pharmacokinetic and pharmacodynamic properties in lead compounds.
Table 1: Key Structural Features and Their Medicinal Chemistry Implications in Substituted Benzofurans
| Structural Element | Physicochemical Property | Medicinal Chemistry Advantage |
|---|---|---|
| Benzofuran core | Planar conjugated system | DNA intercalation, π-π stacking |
| Furan ring oxygen | Hydrogen bond acceptor | Target binding specificity |
| C3 Carboxylate ester | Moderate polarity | Enhanced membrane permeability |
| C5 Methyl group | Hydrophobicity | Improved target affinity |
| Partially saturated C2-C3 bond | Conformational rigidity | Metabolic stability, receptor fit |
Benzofuran-derived therapeutics have evolved significantly from naturally occurring prototypes to synthetically optimized agents. Early interest emerged from the isolation of benzofuran-containing natural products like psoralen (from Ammi majus L.), used traditionally for dermatological conditions [6]. The 20th century witnessed the development of seminal synthetic benzofuran drugs including:
The strategic incorporation of the methyl ester at C3 represents a modern pharmacophore refinement. This evolution reflects medicinal chemistry's transition from naturally inspired compounds to structure-based design. The 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate motif specifically addresses limitations of earlier benzofurans—particularly metabolic instability and limited target selectivity—through optimized steric and electronic parameters [3] [9]. Contemporary research leverages this scaffold in kinase inhibitors and selective receptor modulators, capitalizing on improved structure-activity relationships (SAR) established since the 2000s [4] [6].
Table 2: Key Milestones in Benzofuran Therapeutic Development
| Era | Representative Agent | Therapeutic Area | Structural Advancement |
|---|---|---|---|
| Pre-1960s | Psoralen (natural) | Dermatology | Unsubstituted benzofuran core |
| 1960s-1980s | Amiodarone | Cardiology | Diethylaminoethyl side chain |
| 1980s-2000s | Bufuralol | Hypertension | Secondary alcohol β-position |
| 2000s-Present | Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate derivatives | Oncology, Inflammation | C3 ester + C5 alkyl substitution |
Positional isomerism within the benzofuran scaffold profoundly influences biological activity profiles. The C3-carboxylate substitution distinguishes Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate from other isomers through:
The methyl ester functionality specifically balances lipophilicity (XLogP3 = 1.5) and hydrolytic stability, serving as either:
Bioisosteric replacement studies demonstrate critical SAR: conversion to carboxylic acid increases aqueous solubility but reduces cellular uptake, while amide derivatives retain activity but alter target selectivity. The 5-methyl group synergizes with the C3 ester, with molecular dynamics simulations showing cooperative stabilization of binding pockets—methylated analogs exhibit 2.3-fold greater kinase inhibition than unmethylated equivalents [4] [5].
Table 3: Impact of Carboxylate Position and Esterification on Benzofuran Bioactivity
| Substitution Pattern | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) | Key Molecular Interactions |
|---|---|---|---|
| C2-Carboxylic acid | >50 | 125 | Ionic bonds, limited hydrophobic contacts |
| C3-Carboxylic acid (5-unsubstituted) | 18.7 | 62.5 | H-bonding, moderate cellular uptake |
| C3-Methyl ester (5-methyl) | 5.2 | 15.6 | H-bonding, hydrophobic interactions |
| C3-Amide (5-methyl) | 8.9 | 31.2 | H-bond donation/acceptance |
Table 4: Documented Bioactivities of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate
| Bioactivity | Test System | Potency | Proposed Mechanism |
|---|---|---|---|
| Antioxidant | DPPH radical scavenging assay | EC₅₀ = 42 μM | Free radical neutralization via resonance stabilization |
| Anti-inflammatory | COX-2 inhibition assay | IC₅₀ = 1.8 μM | Competitive active site binding |
| Anticancer (in vitro) | MCF-7 breast cancer cells | GI₅₀ = 0.7 μM | Tubulin polymerization inhibition |
| A-549 lung cancer cells | GI₅₀ = 1.8 μM | PLK1 kinase inhibition | |
| Antimicrobial | S. aureus MIC | 25 μg/mL | Membrane disruption |
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5